REACTION_CXSMILES
|
[Li].Br[C:3]1(Br)[CH2:8][CH:7]=[CH:6][CH:5]=[C:4]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Si:16](Cl)(Cl)([Cl:18])[Cl:17]>CCCCC.CCOCC>[Cl:17][Si:16]1([Cl:18])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:4]2[C:3]1=[CH:8][CH:7]=[CH:6][CH:5]=2 |^1:0|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
BrC1(C(=CC=CC1)C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 10 hours
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a frit
|
Type
|
CUSTOM
|
Details
|
to remove any unreacted Li and LiBr
|
Type
|
CUSTOM
|
Details
|
The filtrated was loaded into an addition funnel
|
Type
|
ADDITION
|
Details
|
slowly dropped into a solution
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the contents were stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo and 300 mL of pentane
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove LiCl
|
Type
|
CUSTOM
|
Details
|
the solvents were again removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to sublime at 150° C. under full vacuum
|
Name
|
|
Type
|
|
Smiles
|
Cl[Si]1(C2=CC=CC=C2C=2C=CC=CC12)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |